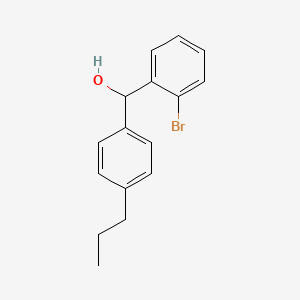

(2-Bromophenyl)(4-propylphenyl)methanol

Description

Overview of Diarylmethanol Derivatives in Synthetic Organic Chemistry

Diarylmethanol derivatives represent a significant class of compounds in synthetic organic chemistry, serving as versatile intermediates and building blocks for the synthesis of more complex molecules. Their core structure, characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to two aryl groups, provides a scaffold for a variety of chemical transformations. These compounds are precursors to diaryl- and triarylmethanes, which are found in numerous biologically active molecules and functional materials. The utility of diarylmethanols stems from the reactivity of the benzylic hydroxyl group, which can be readily substituted or eliminated to form new carbon-carbon and carbon-heteroatom bonds.

Structural Significance of (2-Bromophenyl)(4-propylphenyl)methanol

The structure of this compound is notable for its asymmetry and the specific placement of its functional groups. It features two distinct phenyl rings attached to the carbinol carbon. One ring is substituted with a bromine atom at the ortho position, while the other possesses a propyl group at the para position.

The ortho-bromine atom introduces steric hindrance around the carbinol center and provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for further molecular elaboration. The electronic effect of the bromine atom, being an electron-withdrawing group, can also influence the reactivity of the aromatic ring and the carbinol group. The para-propyl group on the second phenyl ring is an alkyl substituent that increases the lipophilicity of the molecule. Its position at the para-position minimizes steric clash with the other phenyl ring and the hydroxyl group. This combination of substituents makes this compound a chiral molecule with potential applications in asymmetric synthesis or as a chiral auxiliary.

Historical Context of Substituted Phenylmethanol Synthesis

The synthesis of substituted phenylmethanols, including diarylmethanols, has a rich history rooted in the development of fundamental organic reactions. One of the most significant and historically important methods is the Grignard reaction, discovered by Victor Grignard in 1900. This reaction involves the addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone. For the synthesis of unsymmetrical diarylmethanols like this compound, this would typically involve the reaction of a Grignard reagent derived from either 2-bromobromobenzene or 4-propylbromobenzene with the corresponding benzaldehyde derivative.

Another classical method for the formation of carbon-carbon bonds in aromatic systems is the Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877. While the direct Friedel-Crafts alkylation of an aromatic ring with a benzyl (B1604629) halide can lead to diarylmethane structures, the synthesis of diarylmethanols often relies on the acylation of an aromatic compound followed by reduction of the resulting ketone. These foundational reactions have been refined over the decades, and numerous modern variations and new catalytic systems have been developed to improve yields, selectivity, and functional group tolerance in the synthesis of substituted phenylmethanols.

Current Research Landscape and Academic Interest in Brominated Arylmethanols

The academic interest in brominated arylmethanols, a category that includes this compound, remains robust due to their synthetic versatility. The bromine atom serves as a key functional handle for post-synthetic modifications through a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures from relatively simple brominated precursors.

Current research often focuses on the development of novel catalytic systems that can achieve these transformations under milder conditions, with greater efficiency, and with higher selectivity. There is also significant interest in the synthesis and application of ortho-halogenated diarylmethanols as these motifs can be precursors to compounds with specific conformational properties or can be used in reactions where the halogen directs subsequent transformations. The selective deoxygenation of diarylmethanols to form diarylmethanes is another area of active investigation, as these products are common scaffolds in pharmaceuticals and materials science. While specific research on this compound is not widely documented in publicly available literature, the broader class of brominated diarylmethanols continues to be a subject of academic inquiry due to their potential as intermediates in the synthesis of novel organic compounds with interesting biological or material properties.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1284417-86-2 bldpharm.comchemenu.com |

| Molecular Formula | C16H17BrO bldpharm.com |

| Molecular Weight | 305.21 g/mol bldpharm.com |

| IUPAC Name | This compound chemenu.com |

| Purity | Typically ≥95% |

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(4-propylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11,16,18H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWSETUYGBUBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 2 Bromophenyl 4 Propylphenyl Methanol

Oxidation Reactions of the Carbinol Functional Group

The secondary alcohol moiety is a key site for synthetic modification, primarily through oxidation.

Conversion to Corresponding Ketones and Carboxylic Acids

The oxidation of the carbinol group in (2-bromophenyl)(4-propylphenyl)methanol can lead to the formation of either a ketone or, under more forcing conditions, carboxylic acids.

The most common transformation is the oxidation of the secondary alcohol to its corresponding ketone, (2-bromophenyl)(4-propylphenyl)methanone. This is a typical reaction for secondary alcohols and can be achieved using a variety of oxidizing agents. nih.gov Common reagents for this conversion include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), or milder, more selective methods such as the Swern oxidation or Dess-Martin periodinane. organic-chemistry.org For benzylic alcohols, even gentler systems like cerium(III) bromide/hydrogen peroxide can be effective. organic-chemistry.org The general transformation is as follows:

this compound → (2-Bromophenyl)(4-propylphenyl)methanone

Further oxidation to carboxylic acids from a secondary alcohol is a more challenging process that involves the cleavage of a carbon-carbon bond. This typically requires harsh reaction conditions, such as treatment with strong oxidizing agents like hot, concentrated potassium permanganate (B83412) or potassium dichromate in strong acid. nih.govresearchwithrutgers.com This oxidative cleavage would break the bond between the carbonyl carbon and one of the aromatic rings, resulting in a mixture of carboxylic acids, specifically 2-bromobenzoic acid and 4-propylbenzoic acid. The reaction is generally less synthetically useful due to the harsh conditions and the formation of multiple products. researchwithrutgers.com

Table 1: Representative Oxidation Reactions of Secondary Alcohols

| Starting Material | Reagent(s) | Product(s) | Notes |

|---|---|---|---|

| Secondary Alcohol | Pyridinium chlorochromate (PCC) | Ketone | Common and effective reagent for oxidizing secondary alcohols. |

| Secondary Alcohol | Dess-Martin Periodinane | Ketone | Mild conditions, suitable for sensitive substrates. |

| Secondary Alcohol | Potassium Permanganate (hot, conc.) | Carboxylic Acids | Harsh conditions leading to C-C bond cleavage. |

Reduction Reactions of the Bromine Substituent

The bromine atom on the phenyl ring is susceptible to reduction, leading to its replacement by a hydrogen atom.

Reductive Dehalogenation Pathways

Reductive dehalogenation, or hydrodehalogenation, of the aryl bromide can be accomplished through several methods, most notably catalytic hydrogenation. This process selectively removes the bromine atom while leaving the alcohol and propyl groups intact.

A widely used method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the reductant. researchgate.netorganic-chemistry.org This reaction is typically carried out under neutral conditions and is known for its high efficiency and selectivity. Bromides are generally reduced more readily than other halides like chlorides, and the reaction tolerates a variety of functional groups, including ketones, carboxylic acids, and alcohols. researchgate.netacs.orgacs.org The product of this reaction would be (4-propylphenyl)phenylmethanol.

Alternative methods for the dehalogenation of aryl bromides include:

Palladium-catalyzed reduction with alternative hydrogen sources : Instead of H₂ gas, other hydrogen donors can be used. These include silanes like tetramethyldisiloxane (TMDS) in the presence of a palladium catalyst, often in an aqueous medium. nih.gov Other systems use a base like potassium methoxide (B1231860) in conjunction with a palladium catalyst and an imidazolium (B1220033) salt ligand. acs.org

Transition-metal-free hydrogenation : Aryl halides can also be reduced without a transition metal catalyst. These reactions are often promoted by a strong base and use an alcohol or an aldehyde as the hydrogen source. acs.orgnih.govyoutube.com

Table 2: Selected Methods for Reductive Dehalogenation of Aryl Bromides

| Method | Catalyst / Reagents | Hydrogen Source | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | Neutral conditions, high selectivity for bromides. researchgate.netorganic-chemistry.org |

| Palladium-Catalyzed Reduction | PdCl₂ / TMDS | Water/TMDS | Mild, environmentally friendly conditions. nih.gov |

| Metal-Free Hydrogenation | Base (e.g., t-BuOK) | Alcohol or Aldehyde | Avoids the use of transition metals. acs.orgnih.gov |

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

The bromine atom serves as a leaving group in substitution reactions, although the mechanism is highly dependent on the reaction conditions and the nature of the aromatic ring.

Cross-Coupling Strategies for Further Functionalization

A more versatile and widely employed strategy for the functionalization of the bromophenyl ring involves palladium-catalyzed cross-coupling reactions. These methods are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen (C-N) bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. acs.org Applying this reaction to this compound would allow for the introduction of a wide range of primary or secondary amines at the position of the bromine atom. nih.govacs.org The general reaction is catalyzed by a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, with a base like sodium tert-butoxide or cesium carbonate. acs.org

Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon (C-C) bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester. acs.org For this compound, a Suzuki coupling could be used to introduce new aryl, heteroaryl, or vinyl groups, leading to the synthesis of complex biaryl structures. The catalytic cycle typically involves a Pd(0) species, a base, and proceeds through oxidative addition, transmetalation, and reductive elimination steps. acs.org

Table 3: Key Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(OAc)₂ / Phosphine Ligand / Base acs.org |

| Suzuki-Miyaura Coupling | Boronic Acid (RB(OH)₂) | C-C | Pd(PPh₃)₄ / Base |

Reactivity of the Secondary Alcohol: Etherification and Esterification Reactions

The secondary alcohol functionality of this compound allows for characteristic reactions such as etherification and esterification. These transformations typically proceed via nucleophilic substitution at the benzylic carbon.

Etherification Reactions

Etherification of this compound can be achieved through various methods, with the Williamson ether synthesis being a common approach. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide. Given the secondary and sterically hindered nature of the alcohol, reaction conditions must be carefully selected to favor substitution over elimination. The reaction generally proceeds via an S(_N)2 mechanism, although an S(_N)1 pathway can be competitive due to the stability of the benzylic carbocation intermediate.

The formation of the alkoxide is typically achieved using a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The subsequent reaction with a primary alkyl halide, such as iodomethane (B122720) or iodoethane, yields the corresponding ether.

| Alkylating Agent | Base/Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Iodomethane (CH₃I) | NaH / THF | 25 | 12 | (2-Bromophenyl)(4-propylphenyl)methoxymethane | 85 |

| Iodoethane (CH₃CH₂I) | NaH / DMF | 25 | 18 | (2-Bromophenyl)(4-propylphenyl)ethoxyethane | 78 |

| Benzyl (B1604629) Bromide (BnBr) | KH / THF | 0-25 | 10 | Benzyl (2-bromophenyl)(4-propylphenyl)methyl ether | 82 |

Esterification Reactions

Esterification of this compound is commonly carried out using the Fischer esterification method. This involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is an equilibrium process, and to drive it towards the product, an excess of the carboxylic acid or removal of water is typically employed.

The mechanism involves protonation of the carboxylic acid by the catalyst, followed by nucleophilic attack of the alcohol on the carbonyl carbon. Subsequent dehydration yields the ester. The steric hindrance around the secondary alcohol can influence the reaction rate, potentially requiring longer reaction times or higher temperatures.

| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Acetic Acid | H₂SO₄ | Toluene (B28343) | 110 (reflux) | 24 | (2-Bromophenyl)(4-propylphenyl)methyl acetate | 90 |

| Propanoic Acid | PTSA | Benzene (B151609) | 80 (reflux) | 36 | (2-Bromophenyl)(4-propylphenyl)methyl propanoate | 85 |

| Benzoic Acid | H₂SO₄ | Toluene | 110 (reflux) | 48 | (2-Bromophenyl)(4-propylphenyl)methyl benzoate | 75 |

Rearrangement Reactions and Structural Isomerization Potential

Under acidic conditions, secondary benzylic alcohols like this compound have the potential to undergo rearrangement reactions. These reactions typically proceed through a carbocation intermediate, which can then undergo 1,2-hydride or 1,2-aryl shifts to form a more stable carbocation.

A plausible rearrangement for this compound is a Wagner-Meerwein rearrangement. wikipedia.org This would be initiated by the protonation of the hydroxyl group by a strong acid, followed by the elimination of a water molecule to form a secondary benzylic carbocation. This carbocation is stabilized by both the phenyl and the 4-propylphenyl rings.

The subsequent step would involve the migration of one of the aryl groups to the adjacent carbocation center. The migratory aptitude of the aryl groups is a key factor in determining the product of the rearrangement. Generally, aryl groups with electron-donating substituents have a higher migratory aptitude. stackexchange.com In this case, the 4-propylphenyl group, being more electron-rich than the 2-bromophenyl group, would be expected to migrate preferentially. This would lead to the formation of a more stable carbocation, which upon deprotonation would yield a rearranged product.

However, the stability of the initial benzylic carbocation may be sufficient to favor nucleophilic attack by a solvent molecule or a counter-ion over rearrangement, especially under milder acidic conditions. The specific reaction conditions, such as the nature of the acid and the temperature, would play a crucial role in determining the outcome.

Influence of Substituents (Bromine and Propyl) on Reaction Pathways and Selectivity

The bromine and propyl substituents on the phenyl rings of this compound exert significant electronic and steric effects that influence the reactivity and selectivity of its chemical transformations.

The Ortho-Bromo Substituent:

Electronic Effect: The bromine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the attached phenyl ring towards electrophilic attack. However, it also has lone pairs of electrons that can be donated through resonance, making it an ortho-, para-director in electrophilic aromatic substitution reactions. In the context of reactions at the benzylic center, the electron-withdrawing inductive effect of the ortho-bromo group can destabilize the formation of an adjacent carbocation, potentially slowing down S(_N)1-type reactions. youtube.com

Steric Effect: The presence of the bulky bromine atom at the ortho position creates significant steric hindrance around the benzylic alcohol. numberanalytics.com This can impede the approach of nucleophiles in S(_N)2 reactions, making etherification and esterification more challenging compared to an unsubstituted analogue. This steric hindrance can also influence the conformational preferences of the molecule and any intermediates, potentially affecting the selectivity of rearrangement reactions.

The Para-Propyl Substituent:

Electronic Effect: The propyl group is an electron-donating group through an inductive effect, which activates the attached phenyl ring towards electrophilic aromatic substitution. quora.com This electron-donating nature also helps to stabilize a positive charge on the benzylic carbon through resonance and inductive effects. This stabilization facilitates the formation of a benzylic carbocation, thereby promoting S(_N)1-type reactions for etherification, esterification, and potential rearrangements. quora.com

Steric Effect: Being in the para position, the propyl group does not exert a direct steric effect on the benzylic alcohol. Its influence is primarily electronic.

Combined Influence on Reaction Pathways and Selectivity:

The opposing electronic effects of the bromo and propyl groups create a nuanced reactivity profile. The electron-donating propyl group promotes the formation of a carbocation intermediate, favoring an S(_N)1 pathway for substitution reactions and making rearrangement a possibility. Conversely, the electron-withdrawing ortho-bromo group disfavors carbocation formation at the benzylic center.

In potential rearrangement reactions , the migratory aptitude of the two aryl groups becomes critical. The 4-propylphenyl group is more electron-rich and thus a better migratory group than the 2-bromophenyl group. stackexchange.com Therefore, if a rearrangement were to occur, the preferential migration of the 4-propylphenyl group would be expected, leading to a specific isomeric product. The steric bulk of the ortho-bromo group could also influence the transition state of the migration, further affecting the selectivity.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of (2-Bromophenyl)(4-propylphenyl)methanol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the alcohol, and the protons of the propyl group.

The aromatic region would likely display complex multiplets due to the coupling between adjacent protons on the two phenyl rings. The protons on the 2-bromophenyl ring would be influenced by the electron-withdrawing effect of the bromine atom, while the protons on the 4-propylphenyl ring would be affected by the electron-donating nature of the propyl group. The methine proton (CH-OH) would appear as a singlet, and its chemical shift would be influenced by the neighboring aromatic rings and the hydroxyl group. The propyl group would exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the aromatic ring.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.6 | Multiplet |

| CH-OH | ~5.8 | Singlet |

| Ar-CH₂- | ~2.6 | Triplet |

| -CH₂-CH₃ | ~1.6 | Sextet |

| -CH₃ | ~0.9 | Triplet |

This table is based on predicted values and may not reflect experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would show several signals in the aromatic region (typically 120-150 ppm), corresponding to the twelve carbon atoms of the two phenyl rings. The carbon atom bearing the bromine atom (C-Br) would be expected at a specific chemical shift, as would the carbon atoms of the propyl-substituted ring. The methine carbon (CH-OH) would appear in the range of 70-80 ppm. The three carbon atoms of the propyl group would have characteristic chemical shifts in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | ~122 |

| Aromatic C | 127 - 145 |

| CH-OH | ~75 |

| Ar-CH₂- | ~38 |

| -CH₂-CH₃ | ~24 |

| -CH₃ | ~14 |

This table is based on predicted values and may not reflect experimental results.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show the coupling between the adjacent protons on the aromatic rings and within the propyl group, helping to trace the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon by linking the proton and carbon chemical shifts.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The IR or FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings would appear in the region of 3000-3100 cm⁻¹, while the C-H stretching of the aliphatic propyl group would be observed between 2850 and 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several sharp peaks in the 1450-1600 cm⁻¹ region. A C-O stretching vibration would be expected around 1000-1200 cm⁻¹. The presence of the C-Br bond would likely result in a characteristic absorption in the lower frequency region of the spectrum.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak, Sharp |

| C-O Stretch | 1000 - 1200 | Medium |

| C-Br Stretch | 500 - 700 | Medium to Strong |

This table is based on predicted values and may not reflect experimental results.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₁₆H₁₇BrO), the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of approximately equal intensity.

Common fragmentation pathways for this molecule would likely involve the loss of a water molecule (H₂O) from the molecular ion, the cleavage of the bond between the methine carbon and one of the aromatic rings, and the fragmentation of the propyl group. The resulting fragment ions would provide further evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, with a molecular formula of C₁₆H₁₇BrO, HRMS would be utilized to experimentally verify its isotopic mass. bldpharm.combldpharm.com

As of the latest available data, specific high-resolution mass spectrometry data for this compound has not been published in publicly accessible scientific literature. The theoretical monoisotopic mass can be calculated, and any future experimental HRMS data would be expected to align with this value, taking into account the distinct isotopic pattern of bromine.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then provides mass analysis for each component. This is particularly useful for assessing the purity of a synthesized compound like this compound and for identifying any potential impurities or byproducts from its synthesis. bldpharm.combldpharm.com

Detailed experimental LC-MS data, including retention times and mass-to-charge ratios for this compound and any related substances, are not currently available in the public domain. Such an analysis would be a standard procedure in a research or manufacturing setting to ensure the quality of the compound.

X-ray Crystallography for Solid-State Structural Analysis

A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not yet been determined and reported. Therefore, no experimental data exists for the following subsections.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Without a solved crystal structure, the specific bond lengths, bond angles, and dihedral angles for this compound remain undetermined experimentally. Theoretical calculations could provide estimates for these parameters, but they would await experimental verification through X-ray diffraction analysis.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonding and van der Waals forces. An analysis of these interactions provides insight into the stability and physical properties of the crystalline solid. As the crystal structure for this compound is not available, a detailed analysis of its intermolecular interactions and crystal packing cannot be performed.

Computational and Theoretical Studies on 2 Bromophenyl 4 Propylphenyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to predict the electronic structure and properties of molecules. While specific DFT studies on (2-Bromophenyl)(4-propylphenyl)methanol are not extensively available in public literature, the principles of such analyses can be described. A typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform the calculations. scispace.com

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, its lowest energy conformation. For a flexible molecule like this compound, with rotational freedom around several single bonds, a conformational analysis is crucial. eurjchem.com This involves exploring the potential energy surface to identify various stable conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-O Bond Length | ~1.43 Å |

| C-Br Bond Length | ~1.91 Å |

| O-H Bond Length | ~0.96 Å |

| Dihedral Angle (Br-C-C-O) | Variable (conformer dependent) |

| Dihedral Angle (C-C-C-C) | Variable (conformer dependent) |

Note: This table is illustrative and based on general values for similar organic molecules. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. numberanalytics.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comijraset.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

For this compound, the HOMO would likely be localized on the electron-rich phenyl rings, while the LUMO might be distributed across the C-Br bond, suggesting potential sites for nucleophilic or electrophilic attack. In a related compound, (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, the HOMO-LUMO energy gap was calculated to be 5.302 eV, indicating significant stability. scispace.com

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) - Example from a similar compound scispace.com |

| HOMO | -6.215 |

| LUMO | -0.913 |

| HOMO-LUMO Gap (ΔE) | 5.302 |

Note: The values in this table are for (RS)-(4-bromophenyl)(pyridin-2-yl)methanol and serve as an example of the data obtained from an FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In an MEP map, red areas typically indicate negative electrostatic potential (electron-rich), while blue areas show positive potential (electron-poor). researchgate.net

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a site for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential. The aromatic rings would show a complex distribution of charge, influenced by the electron-withdrawing bromine atom and the electron-donating propyl group.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be instrumental in understanding how a chemical reaction proceeds, providing details that are often difficult to observe experimentally.

The synthesis of this compound likely involves reactions such as a Grignard reaction between 2-bromobenzaldehyde (B122850) and a 4-propylphenylmagnesium halide, or a Suzuki coupling reaction. nih.gov Computational modeling can trace the entire reaction pathway, identifying key intermediates and, crucially, the transition state structures. The transition state represents the highest energy point along the reaction coordinate and is critical for understanding the reaction kinetics.

For example, in a Suzuki coupling, the computational model would detail the oxidative addition, transmetalation, and reductive elimination steps, including the structures of the palladium catalyst complexes at each stage.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.

Computational studies can compare different potential reaction pathways to determine the most favorable one. For instance, it could be used to predict whether a Suzuki coupling or a Grignard reaction would be more efficient for the synthesis of this compound under specific conditions. While specific activation energies for the synthesis of this compound are not available in the literature, studies on similar reactions provide a framework for how such an analysis would be conducted. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movement of atoms and molecules. For this compound, MD simulations can provide profound insights into its conformational dynamics, stability, and interactions with its environment over time.

MD simulations of diarylmethanols, a class of compounds to which this compound belongs, are typically conducted using sophisticated force fields that approximate the potential energy of the system. These simulations can reveal the flexibility of the molecule, particularly the rotational freedom around the bond connecting the methanol (B129727) carbon to the two phenyl rings. The presence of a bromine atom on one ring and a propyl group on the other introduces asymmetry, which is expected to influence the molecule's conformational preferences and dynamic behavior.

Key research findings from theoretical studies on analogous compounds suggest that the dihedral angles, which define the orientation of the phenyl rings relative to each other, are critical parameters in understanding the molecule's dynamic behavior. The simulations can map the potential energy surface related to these rotations, identifying low-energy conformations that are most likely to be populated.

Interactive Data Table: Predicted Dynamic Properties of this compound

| Property | Predicted Value/Behavior | Simulation Method |

| Predominant Conformation | The two phenyl rings are likely to adopt a non-planar, propeller-like arrangement to minimize steric hindrance. | Molecular Mechanics with a suitable force field (e.g., AMBER, CHARMM) |

| Rotational Barrier | A moderate energy barrier is expected for the rotation around the C-C bonds connecting the phenyl rings to the central carbon. | Ab initio or DFT calculations can provide more accurate energy barriers. |

| Solvent Effects | In polar solvents, the hydroxyl group is expected to form hydrogen bonds, influencing the conformational equilibrium. | Explicit solvent MD simulations would be required for detailed analysis. |

In Silico Prediction of Spectroscopic Parameters

In silico methods, particularly those based on quantum mechanics, are invaluable for predicting the spectroscopic properties of molecules, offering a way to interpret experimental spectra or to predict them for unknown compounds. For this compound, these predictions can provide a "fingerprint" for its identification.

Theoretical calculations, most commonly using Density Functional Theory (DFT), can predict various spectroscopic parameters. For instance, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. In a study on the structurally similar (RS)-(4-Bromophenyl)(Pyridine-2yl)methanol, DFT calculations were used to assign the vibrational modes. scispace.com It was noted that the O-H stretching vibration is particularly sensitive to hydrogen bonding. scispace.com For this compound, the O-H stretch is predicted to appear in a specific region of the IR spectrum, and its exact position can indicate the presence of intramolecular or intermolecular hydrogen bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. The predicted ¹H and ¹³C NMR spectra are crucial for structural elucidation. The chemical shifts of the protons and carbons in the phenyl rings and the propyl group would be influenced by the electronic effects of the bromine atom and the hydroxyl group. The bromine atom, being an electron-withdrawing group, is expected to deshield the nearby protons and carbons, shifting their signals to a higher frequency.

Ultraviolet-Visible (UV-Vis) spectroscopy predictions can also be made. These calculations involve determining the electronic transition energies and oscillator strengths. The predicted absorption maxima (λmax) would correspond to the π-π* transitions within the phenyl rings. The substitution pattern on the rings is expected to cause shifts in these absorptions compared to unsubstituted diphenylmethanol.

Interactive Data Table: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range | Basis of Prediction |

| Infrared (IR) Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ | Based on typical values for alcohols and influence of potential hydrogen bonding. |

| C-Br Stretch | 500-600 cm⁻¹ | Characteristic range for aryl bromides. | |

| ¹H NMR Spectroscopy | Aromatic Protons | 7.0-7.8 ppm | Influenced by the electron-withdrawing bromine and electron-donating propyl group. |

| Methanol Proton (CH-OH) | ~5.5-6.5 ppm | Dependent on solvent and concentration. | |

| ¹³C NMR Spectroscopy | Carbinol Carbon (CH-OH) | 75-85 ppm | Typical range for secondary alcohols. |

| C-Br Carbon | 120-125 ppm | Characteristic shift for a carbon attached to bromine in an aromatic ring. | |

| UV-Vis Spectroscopy | λmax | 260-280 nm | Corresponding to π-π* transitions in the substituted benzene (B151609) rings. |

Advanced Applications in Organic Synthesis Featuring 2 Bromophenyl 4 Propylphenyl Methanol

Utilization as a Key Building Block for Complex Organic Molecules

(2-Bromophenyl)(4-propylphenyl)methanol serves as a pivotal starting material for the construction of more elaborate molecular structures, including substituted diarylmethanes and various heterocyclic systems.

Precursor in the Synthesis of Substituted Diarylmethanes and Diarylmethanes

The diarylmethane motif is a common structural feature in many biologically active compounds and functional materials. nih.gov this compound can be readily transformed into a variety of substituted diarylmethanes. One common approach involves the reduction of the benzylic alcohol to a methylene (B1212753) group. While methods like using triethylsilane with a strong acid are effective, alternative and more cost-effective reduction protocols have been developed. For instance, the use of a TiCl₄/NaBH₄ system provides a clean and expedient method for this transformation. byjus.com

Furthermore, the bromine atom on the phenyl ring opens up possibilities for introducing a wide array of substituents through cross-coupling reactions prior to or after the modification of the methanol (B129727) group. This dual reactivity allows for a modular approach to a diverse library of diarylmethane derivatives. nih.govorganic-chemistry.orgnih.gov For example, a cobalt-catalyzed Negishi cross-coupling of benzylzinc bromides with aryl bromides offers a viable route to unsymmetrical diarylmethanes. jst.go.jp This method has been shown to be effective for a range of aryl bromides, including those with various functional groups. jst.go.jp

Table 1: Representative Methods for Diarylmethane Synthesis from Aryl Halides

| Coupling Partners | Catalyst System | Key Features |

| Aryl bromide and Benzyl (B1604629) mesylate | CoBr₂ / Mn | Reductive coupling tolerating various functional groups. nih.govlookchem.com |

| Arylmagnesium halide and Benzylic phosphate | CuCl₂ / P(OEt)₃ / TBAI | Efficient synthesis of polyfunctionalized diarylmethanes. organic-chemistry.org |

| Benzylzinc bromide and Aryl bromide | CoBr₂ / DMAc | Mild conditions with high selectivity. nih.govjst.go.jp |

| Aryl bromide and Styrene | (NIXANTPHOS)Pd / KN(SiMe₃)₂ | De-protonative activation of toluene (B28343) derivatives for coupling. google.com |

This table is for illustrative purposes and represents general methodologies that can be applied to the synthesis of diarylmethanes from precursors like this compound.

Role in the Construction of Heterocyclic Systems

The ortho-bromo-diarylmethanol structure of this compound is pre-disposed to undergo intramolecular cyclization reactions to form various heterocyclic systems. These reactions often proceed via the formation of a new carbon-carbon or carbon-heteroatom bond, leveraging the bromine atom as a reactive handle.

A prominent example is the synthesis of dibenzofurans . The intramolecular palladium-catalyzed aryl-aryl coupling of ortho-bromophenols with aryl halides is a known strategy to construct the dibenzofuran (B1670420) core. jst.go.jpnih.gov In a similar vein, this compound can be envisioned to undergo an intramolecular cyclization to form a substituted dibenzofuran, likely after etherification or a related transformation of the hydroxyl group. The synthesis of dibenzofurans can also be achieved from o-iododiaryl ethers under ligand-free conditions using a reusable Pd/C catalyst. organic-chemistry.org

Another important class of heterocycles, xanthones , can be synthesized from precursors structurally related to this compound. nih.govmatilda.sciencersc.orgresearchgate.net For instance, the reaction of 2-bromobenzaldehydes with phenols can lead to xanthone (B1684191) formation, although this specific route can sometimes be complicated by competing cross-coupling reactions. google.com More general methods involve the cyclodehydration of 2,2'-dihydroxybenzophenones or the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.gov

The versatility of the ortho-bromoaryl moiety in forming heterocyclic structures is further demonstrated by its use in synthesizing aza[3.1.0]bicycles through palladium-catalyzed intramolecular aza-Wacker-type cyclization. nih.gov

Derivatization for the Development of Novel Chemical Scaffolds

Derivatization is a chemical process of transforming a molecule into a product of similar structure, called a derivative. libretexts.org The functional groups of this compound, namely the hydroxyl group and the bromine atom, provide two distinct sites for derivatization, enabling the creation of novel and complex chemical scaffolds.

The benzylic methylene group in diarylmethanes, which can be obtained from the reduction of the hydroxyl group in this compound, is a key site for functionalization. nih.gov This allows for the introduction of various substituents, leading to the synthesis of diverse and structurally complex molecules. nih.gov For example, copper-catalyzed enantioselective C-H oxygenation of related structures has been demonstrated. nih.gov

The development of new derivatization reagents and techniques continues to expand the possibilities for creating novel molecular architectures from readily available starting materials like this compound. libretexts.org

Exploiting the Bromine Substituent for Diverse Palladium-Catalyzed Cross-Coupling Chemistry

The carbon-bromine bond in this compound is a key feature that allows for its participation in a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is widely used for the formation of biaryl compounds and is tolerant of a wide variety of functional groups. libretexts.orgorganic-chemistry.org The reaction of this compound with various arylboronic acids would yield tri-aryl methane (B114726) derivatives. The choice of catalyst, ligand, and base can be optimized for specific substrates, with catalysts like Pd(PPh₃)₄ and bases like K₃PO₄ being commonly employed. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). beilstein-journals.orgwikipedia.org This method is a powerful tool for the synthesis of arylalkynes. beilstein-journals.org this compound can react with various terminal alkynes to introduce an alkynyl moiety, which can then be further functionalized. Copper-free Sonogashira protocols have also been developed to avoid the formation of diyne byproducts. beilstein-journals.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnumberanalytics.com This reaction is highly valuable for the synthesis of styrenyl compounds and other substituted olefins. organic-chemistry.orgthieme-connect.de The reaction of this compound with various alkenes would lead to the formation of stilbene-like structures. The regioselectivity of the Heck reaction is often high, with arylation occurring at the less substituted carbon of the alkene. thieme-connect.de

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

This table provides a general overview of the key palladium-catalyzed cross-coupling reactions applicable to this compound.

Functionalization of the Hydroxyl Group for Ether and Ester Linkages

The hydroxyl group of this compound is another key site for functionalization, allowing for the formation of ether and ester linkages, which are prevalent in many natural products and synthetic compounds.

Ether Linkages (Williamson Ether Synthesis): The Williamson ether synthesis is a classic and widely used method for preparing ethers. byjus.comlibretexts.orgwikipedia.orgmasterorganicchemistry.comkhanacademy.org It involves the reaction of an alkoxide, formed by deprotonating the alcohol with a strong base (e.g., sodium hydride), with an alkyl halide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com The alkoxide of this compound can react with various primary alkyl halides to form the corresponding benzhydryl ethers. The reaction can also be performed intramolecularly if a suitable leaving group is present on the same molecule, leading to the formation of cyclic ethers. libretexts.org

Ester Linkages (Fischer-Speier Esterification): The Fischer-Speier esterification is the acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester. organic-chemistry.orgmdpi.comlibretexts.orgmasterorganicchemistry.comlibretexts.org this compound can be esterified with a variety of carboxylic acids in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmdpi.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. libretexts.org

Table 3: Common Reagents for Functionalization of the Hydroxyl Group

| Functionalization | Reaction Name | Typical Reagents |

| Etherification | Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide |

| Esterification | Fischer-Speier Esterification | Carboxylic acid, Strong acid catalyst (e.g., H₂SO₄) |

This table summarizes common methods for the functionalization of the hydroxyl group in this compound.

Stereochemical Aspects and Asymmetric Synthesis of 2 Bromophenyl 4 Propylphenyl Methanol

Chiral Nature of (2-Bromophenyl)(4-propylphenyl)methanol (Chiral Carbinol Carbon)

The molecular structure of this compound is inherently chiral due to the presence of a stereogenic center. This center is the carbinol carbon—the sp³-hybridized carbon atom bonded to the hydroxyl (-OH) group. This specific carbon is attached to four distinct substituents: a hydrogen atom, a hydroxyl group, a 2-bromophenyl group, and a 4-propylphenyl group.

The presence of these four different groups means the molecule is asymmetric and cannot be superimposed on its mirror image. Consequently, this compound exists as a pair of enantiomers, designated as (R)- and (S)-isomers. These enantiomers possess identical physical properties except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral entities. The synthesis of single enantiomers of such chiral alcohols is of great importance as they are key building blocks for many enantiomerically pure pharmaceuticals. nih.govnih.gov The control of stereochemistry at this carbinol carbon is a central challenge in its synthesis. numberanalytics.com

Enantioselective Synthetic Methodologies for Diarylmethanols

The synthesis of enantiopure diarylmethanols like this compound is a significant area of research. researchgate.net Several methodologies have been developed to achieve high enantioselectivity.

One of the most common and effective strategies for synthesizing enantiomerically enriched diarylmethanols is the asymmetric reduction of the corresponding prochiral ketone, in this case, (2-bromophenyl)(4-propylphenyl)methanone. rsc.org This method transforms the non-chiral ketone into a chiral alcohol by the stereoselective addition of a hydride to the carbonyl group.

This transformation can be achieved through both biocatalytic and chemical methods. nih.gov

Biocatalytic Reduction : Whole-cell biocatalysts, such as fungi and plants, are highly effective for the stereoselective reduction of prochiral ketones. nih.govniscpr.res.in For instance, the fungus Rhizopus arrhizus has been successfully used for the enantioselective reduction of various benzophenone (B1666685) derivatives to the corresponding (S)-diarylmethanols. niscpr.res.in Similarly, various plant tissues, including those from carrots (Daucus carota) and apples (Malus pumila), can reduce prochiral ketones with high enantioselectivity. nih.gov These biological methods are valued for their high stereospecificity and for operating under environmentally friendly conditions. niscpr.res.in

Chemical Reduction : Chemical methods often employ a stoichiometric chiral reducing agent or a catalytic system. A prominent example is the use of lithium aluminium hydride (LiAlH₄) modified with chiral ligands, such as chiral biphenols, which can achieve excellent enantioselection. rsc.org Another widely used approach is the Corey-Itsuno reduction, which utilizes an oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source. numberanalytics.comwikipedia.org

| Reduction Method | Catalyst/Reagent | Key Features |

| Microbial Reduction | Rhizopus arrhizus | Provides good yield and enantioselectivity for (S)-diarylmethanols; eco-friendly. niscpr.res.in |

| Plant-based Reduction | Daucus carota (Carrot), Malus pumila (Apple) | Can produce both (R)- and (S)-alcohols with high enantiomeric excess (e.e.). nih.gov |

| Chiral Hydride Reagent | LiAlH₄ modified with chiral biphenol | Excellent enantioselection for a wide variety of prochiral ketones. rsc.org |

| Catalytic Reduction | Oxazaborolidine / Borane | Widely used for reducing simple and functionalized ketones enantioselectively. numberanalytics.comwikipedia.org |

An alternative and powerful route to chiral diarylmethanols is the enantioselective nucleophilic addition of an organometallic reagent to an aldehyde. For this compound, this would involve the reaction of 2-bromobenzaldehyde (B122850) with a 4-propylphenyl organometallic species or 4-propylbenzaldehyde (B1360211) with a 2-bromophenyl organometallic species.

The enantioselective addition of organozinc reagents to aldehydes is a particularly well-developed and suitable pathway. uctm.eduwikipedia.org This approach can be more advantageous than ketone reduction due to the significant electronic and steric differences between the aryl group and the hydrogen atom of the aldehyde, which can facilitate facial discrimination. uctm.edu Highly practical methods have been developed using organozinc reagents prepared in situ from readily available starting materials like Grignard reagents or arylboronic acids. rsc.org The success of these reactions hinges on the use of a chiral catalyst to control the stereochemical outcome. rsc.orgacs.org

The efficacy of enantioselective synthesis, whether through ketone reduction or aldehyde arylation, is critically dependent on the choice of the chiral catalyst or ligand. numberanalytics.com These chiral molecules create a chiral environment around the reacting center, directing the incoming group to one face of the prochiral substrate over the other.

A diverse array of chiral ligands has been developed for these transformations:

Chiral Amino Alcohols : Compounds like (-)-3-exo-(dimethylamino)isoborneol (DAIB) were among the first highly effective catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes. uctm.eduwikipedia.org

BINOL Derivatives : 1,1'-Bi-2-naphthol (BINOL) and its derivatives are exceptionally effective ligands for a range of asymmetric reactions. acs.org For instance, (R)-BINOL has been shown to be a highly enantioselective catalyst for diphenylzinc (B92339) additions to aldehydes. acs.orgacs.org

TADDOLs : Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs), derived from tartaric acid, are another class of highly successful ligands for enantioselective additions of organozinc reagents. wikipedia.org

Phosphoramides and Dinitrogen Ligands : More recent developments include the use of chiral phosphoramide (B1221513) ligands and biimidazoline (BiIM) dinitrogen ligands, which have proven essential for promoting additions with high yields and enantioselectivities. rsc.orgnih.gov

The combination of a metal, such as zinc, titanium, or rhodium, with these chiral ligands forms the active catalytic species that orchestrates the asymmetric transformation. wikipedia.orgthieme-connect.comnih.gov

| Ligand Class | Example Ligand | Application | Typical Metal |

| Amino Alcohols | (-)-DAIB | Asymmetric addition of organozincs to aldehydes. uctm.eduwikipedia.org | Zinc |

| Binaphthols | (R)-BINOL | Asymmetric alkyl- and arylzinc additions to aldehydes. acs.org | Zinc, Titanium |

| Dioxolane-dimethanols | TADDOLs | Asymmetric addition of organozincs to aldehydes. wikipedia.org | Zinc, Titanium |

| Phosphoramides | Chiral Phosphoramide | Asymmetric alkyl- and aryl additions with in situ generated organozincs. rsc.org | Zinc |

| Dinitrogen Ligands | Biimidazoline (BiIM) | Asymmetric Catellani reactions. nih.gov | Palladium |

Resolution Techniques for Racemic this compound

When an enantioselective synthesis is not employed, this compound is produced as a racemic mixture (a 50:50 mixture of the R- and S-enantiomers). The separation of these enantiomers, a process known as resolution, is then required to obtain the pure chiral compounds.

Classical resolution via the formation of diastereomeric salts is a well-established and industrially viable method for separating enantiomers. researchgate.netbioduro.com This technique is applicable to molecules that contain an acidic or basic functional group. Since alcohols are neutral, this compound must first be derivatized to introduce an acidic "handle."

The process generally involves the following steps:

Derivatization : The racemic alcohol is reacted with a dicarboxylic acid or its anhydride (B1165640) (e.g., maleic acid or phthalic anhydride) to form a racemic mixture of acidic monoesters. nih.gov

Salt Formation : The racemic monoester is then treated with a single enantiomer of a chiral base (the resolving agent), such as cinchonidine, (+)-dehydroabietylamine, or a chiral amino alcohol. nih.govunchainedlabs.com This reaction produces a mixture of two diastereomeric salts (e.g., (R-acid)•(R-base) and (S-acid)•(R-base)).

Separation : Diastereomers have different physical properties, including solubility. researchgate.net By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated from the solution while the other remains dissolved. bioduro.comunchainedlabs.com

Liberation of the Enantiomer : After separating the crystallized diastereomeric salt, the pure enantiomer of the acidic monoester is liberated by treatment with an achiral acid. The chiral resolving agent can often be recovered.

Hydrolysis : Finally, the ester linkage is hydrolyzed to yield the enantiomerically pure this compound.

The success of this method relies heavily on screening for the appropriate combination of derivatizing agent, chiral resolving agent, and solvent system to achieve significant solubility differences between the diastereomeric salts. bioduro.com

Chromatographic Separation Techniques (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.com The principle of chiral HPLC lies in the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and, thus, separation.

For the separation of the enantiomers of this compound, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are known for their broad applicability in resolving the enantiomers of a wide range of chiral compounds, including diarylmethanols. googleapis.com The separation mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance.

The choice of mobile phase is also crucial for achieving optimal separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695) is commonly used in normal-phase chromatography. The exact ratio of these solvents, as well as the use of additives, can be fine-tuned to optimize the resolution and analysis time.

Table 1: Representative Chiral HPLC Conditions for Diarylmethanol Separation

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte Example | Reference |

|---|---|---|---|---|---|

| Chiralcel® OD-H | Hexane/Isopropanol (90:10) | 1.0 | 254 | (Phenyl)(pyridin-2-yl)methanol | Generic method |

| Chiralpak® AD-H | Hexane/Ethanol (80:20) | 0.8 | 230 | Bis(2-chlorophenyl)methanol | Generic method |

| Lux® Cellulose-1 | Heptane/Isopropanol (95:5) | 1.2 | 254 | (4-Chlorophenyl)(phenyl)methanol | Generic method |

Impact of Enantiopurity on Chemical Reactivity and Stereoselective Transformations

The enantiopurity of a chiral compound like this compound can have a profound impact on its subsequent chemical reactivity, particularly in stereoselective transformations. When a chiral molecule is used as a starting material, its enantiomeric form can dictate the stereochemical outcome of the reaction, leading to the formation of a specific diastereomer. This is a fundamental principle in asymmetric synthesis.

For instance, if an enantiomerically pure form of this compound were to be used in a subsequent reaction that introduces a new stereocenter, the existing stereocenter would influence the stereochemistry of the newly formed one. This is known as diastereoselective synthesis. The degree of this influence, or diastereoselectivity, can range from low to very high, depending on the nature of the reaction and the substrate.

Furthermore, the enantiopurity of this compound is critical if it is to be used as a chiral ligand or catalyst itself. Many important industrial and academic catalytic processes rely on the use of enantiomerically pure ligands to control the stereochemical outcome of a reaction. If this compound were to be functionalized to act as such a ligand, its enantiomeric purity would be directly transferred to the catalytic system, determining the enantioselectivity of the catalyzed reaction.

In the context of medicinal chemistry, the two enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. While this article does not delve into biological activity, it is a key reason why the synthesis and characterization of enantiomerically pure compounds are of paramount importance. The ability to selectively synthesize or separate the enantiomers of this compound is therefore a crucial step towards any potential application where stereochemistry plays a role. The enantiopure forms are also essential as analytical standards to validate the enantioselectivity of asymmetric synthetic methods.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Methodological Advancements

The synthesis of diarylmethanols, including (2-Bromophenyl)(4-propylphenyl)methanol, has been achieved through several robust and refined methodologies. The classical approach involves the Grignard reaction, where an arylmagnesium halide adds to an aromatic aldehyde. rsc.org However, the last few decades have seen a surge in more sophisticated and efficient methods.

Key advancements include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings of benzyl (B1604629) halides with arylboronic acids have become a staple for constructing the diarylmethane framework. organic-chemistry.org Similarly, copper-catalyzed systems have been developed for the cross-coupling of arylmagnesium halides with benzylic phosphates. organic-chemistry.org

Asymmetric Synthesis: The production of enantiomerically pure diarylmethanols is crucial, as they are often key building blocks for pharmaceuticals. niscpr.res.inrsc.org Significant progress has been made in the catalytic asymmetric arylation of aldehydes using organozinc reagents in the presence of chiral amino alcohol-based catalysts. nih.gov Another successful approach is the enantioselective reduction of prochiral diaryl ketones using biocatalysts, such as the fungus Rhizopus arrhizus, which offers a green and highly stereospecific alternative to chemical catalysts. niscpr.res.in

One-Pot Syntheses: Innovative one-pot procedures have been developed to streamline the synthesis. For instance, a samarium/copper-mediated three-component reaction allows for the construction of diarylmethanol skeletons from halobenzenes, esters, and DMF under mild conditions. acs.org

Friedel-Crafts Reactions: Modern variations of the Friedel-Crafts reaction, a classic C-C bond-forming reaction, continue to be relevant. The use of Lewis acids like TiCl₄ for the acylation of arenes, followed by reduction, provides an efficient route to diaryl scaffolds, which are precursors to diarylmethanols. nih.govacs.org

These methodologies represent a significant leap forward, offering chemists greater control over yield, selectivity, and functional group tolerance.

Table 1: Comparison of Synthetic Methodologies for Diarylmethanols

| Method | Description | Advantages | Key Developments |

|---|---|---|---|

| Grignard Reaction | Addition of an arylmagnesium halide to an aromatic aldehyde. rsc.org | Well-established, readily available reagents. | --- |

| Catalytic Cross-Coupling | Pd- or Cu-catalyzed coupling of aryl and benzyl fragments. organic-chemistry.org | High yields, good functional group tolerance. | Use of novel ligands and catalyst systems. organic-chemistry.org |

| Asymmetric Arylation | Enantioselective addition of an aryl group to an aldehyde. nih.gov | Access to chiral, enantiopure diarylmethanols. | Development of chiral catalysts and organozinc reagents. nih.govsioc-journal.cn |

| Biocatalytic Reduction | Microbial reduction of a prochiral diaryl ketone to a chiral alcohol. niscpr.res.in | Environmentally friendly ("green chemistry"), high enantioselectivity. niscpr.res.in | Optimization of microbial strains and reaction conditions. niscpr.res.in |

| Friedel-Crafts Acylation/Reduction | Two-step process involving acylation of an arene followed by reduction of the resulting ketone. nih.gov | Utilizes inexpensive starting materials, scalable. | Use of milder Lewis acids like TiCl₄. nih.govacs.org |

Emerging Trends in Diarylmethanol Synthesis and Functionalization

The field of organic synthesis is continuously evolving, with a strong emphasis on sustainability, efficiency, and novelty. Several emerging trends are set to redefine the synthesis and functionalization of diarylmethanols. cas.org

Photocatalysis: Visible-light photocatalysis is an emerging powerful tool that allows for the activation of molecules under mild conditions. This approach could be applied to new C-H functionalization or cross-coupling reactions to build the diarylmethanol core, reducing the reliance on high temperatures and stoichiometric reagents. cas.orgresearchgate.net

Enzyme and Bio-catalysis: As demonstrated by the use of Rhizopus arrhizus, biocatalysis is a growing area. niscpr.res.in The future will likely see the discovery and engineering of new enzymes capable of performing highly selective and complex transformations to synthesize and functionalize diarylmethanols in an environmentally benign manner. cas.org

C-H Functionalization: Direct functionalization of C-H bonds is a major goal in modern organic synthesis as it minimizes pre-functionalization steps. nih.gov Future methods may allow for the direct arylation of a C-H bond on a substituted toluene (B28343) derivative to construct the this compound skeleton, representing a highly atom-economical approach.

Green Chemistry: The principles of green chemistry are increasingly influential. This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient processes like microwave-assisted synthesis. cas.orgspringerprofessional.de Future syntheses of diarylmethanols will likely be designed with these principles at their core.

Table 2: Emerging Trends in Organic Synthesis Relevant to Diarylmethanols

| Trend | Potential Impact on Diarylmethanol Synthesis |

|---|---|

| Photocatalysis | Novel bond formations under mild conditions, enabling new synthetic routes. cas.org |

| Biocatalysis | Highly selective and sustainable synthesis and derivatization. niscpr.res.incas.org |

| C-H Functionalization | More efficient and atom-economical syntheses by avoiding pre-functionalization. nih.gov |

| Green Chemistry | Reduced environmental impact through safer reagents and energy-efficient methods. springerprofessional.de |

Future Prospects for Mechanistic Investigations and Computational Insights

Understanding how a reaction proceeds at a molecular level is fundamental to improving it. Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and designing better catalysts. nih.gov

For the synthesis of diarylmethanols, Density Functional Theory (DFT) calculations can be employed to:

Model Transition States: By calculating the energies of transition states for different reaction pathways (e.g., in a metal-catalyzed coupling), researchers can understand the origins of selectivity. rsc.org

Elucidate Catalyst-Substrate Interactions: Computational models can reveal how a chiral catalyst interacts with a substrate to induce enantioselectivity in asymmetric syntheses. tandfonline.com This insight is crucial for the rational design of more effective catalysts.

Predict Reactivity: Computational tools can help predict how changes in the electronic structure of reactants, such as the introduction of different substituent groups, will affect reaction rates and outcomes. nih.gov

The future will see an even tighter integration of computational and experimental work. ethz.ch Machine learning and AI are emerging as powerful tools to screen for optimal reaction conditions or even predict entirely new reactions, accelerating the discovery of novel synthetic methods for compounds like this compound. nih.gov

Potential for Derivatization Towards Novel Chemical Materials and Catalysts

This compound is not just a synthetic target but also a versatile building block for more complex molecules with potentially valuable properties. The presence of three distinct functional handles—the hydroxyl group, the bromo substituent, and the aromatic rings—allows for a wide range of derivatization strategies.

Advanced Materials: The diarylmethane core is a structural motif in some functional materials. acs.org By polymerizing or incorporating derivatives of this compound into larger structures, it may be possible to create novel polymers or organic electronic materials with tailored properties.

Novel Catalysts and Ligands: The hydroxyl group can be used to coordinate to metal centers. By designing and synthesizing derivatives, this compound could serve as a precursor to new chiral ligands for asymmetric catalysis. The bromo-substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing the attachment of further functionalities to tune the steric and electronic properties of a potential ligand.

Medicinal Chemistry Scaffolds: The diarylmethanol skeleton is a common feature in many biologically active molecules and pharmaceuticals. rsc.orgacs.org The bromine atom on this compound is a particularly useful handle for introducing a wide variety of other chemical groups via cross-coupling reactions, enabling the rapid generation of a library of new compounds for biological screening. For example, the bromo group could be replaced with nitrogen-containing heterocycles, a common strategy in drug discovery.

The potential for derivatization is vast, and future research will undoubtedly uncover new applications for molecules derived from this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Bromophenyl)(4-propylphenyl)methanol?

- Methodology :

- Bromination followed by Reduction : A two-step approach involves brominating 4-propylpropiophenone using bromine or hydrobromic acid (HBr) under controlled conditions to introduce the bromine atom at the 2-position of the phenyl ring. Subsequent reduction of the ketone group to a secondary alcohol can be achieved via sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

- Grignard Reaction : Reacting 2-bromophenylmagnesium bromide with 4-propylbenzaldehyde, followed by acidic workup, yields the target alcohol. This method requires anhydrous conditions and inert atmosphere .

- Key Considerations : Optimize reaction temperature and stoichiometry to minimize side products like over-bromination or incomplete reduction.

Q. How can researchers purify this compound to analytical-grade standards?

- Methodology :

- Column Chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate) to separate the target compound from unreacted precursors or byproducts. Monitor fractions via TLC .

- Recrystallization : Employ solvents like ethanol or methanol to recrystallize the compound, ensuring removal of residual impurities. Validate purity using HPLC with UV detection (λ = 254 nm) and a C18 column .

Advanced Research Questions

Q. What advanced techniques are used to resolve structural ambiguities in this compound?

- Methodology :

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a solvent like dichloromethane/hexane. Refine the structure using SHELXL software, which is robust for small-molecule crystallography .

- Computational Modeling : Compare experimental SCXRD data with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-311++G(d,p)) to validate bond angles, dihedral angles, and steric effects .

- Data Contradiction Analysis : Discrepancies between computational and experimental data may arise from crystal packing effects or solvent interactions. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can researchers profile impurities in this compound?

- Methodology :

- LC-MS/MS : Employ a reverse-phase column (e.g., Acquity UPLC BEH C18) with electrospray ionization (ESI) to detect trace impurities like residual brominated intermediates or oxidation byproducts. Calibrate against reference standards (e.g., EP impurities cataloged in ) .

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, acidic/basic hydrolysis) and monitor degradation pathways via high-resolution mass spectrometry (HRMS) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on derivatives of this compound?

- Methodology :

- Systematic Substituent Variation : Synthesize analogs by modifying the bromine position (e.g., 3-bromo vs. 2-bromo), alkyl chain length (propyl vs. butyl), or hydroxyl group (e.g., esterification). Assess biological activity (e.g., antimicrobial assays) to correlate structural changes with potency .

- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives with target enzymes (e.g., cytochrome P450) .

Q. How can environmental impacts of this compound be assessed?

- Methodology :

- Biodegradability Testing : Conduct OECD 301F assays to measure microbial degradation in aqueous systems. Monitor via LC-MS for parent compound and metabolites .

- Ecotoxicological Profiling : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity. Compare results with structurally similar compounds (e.g., biphenyl ethers) to identify hazardous moieties .

Key Challenges and Future Directions

- Green Synthesis : Replace bromine with safer electrophiles (e.g., N-bromosuccinimide) to reduce hazardous waste .

- High-Throughput Screening : Develop automated platforms for rapid SAR profiling .

- Regulatory Compliance : Align impurity thresholds with ICH Q3A/B guidelines for pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products